molecular formula C14H18IN3O B1438178 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide CAS No. 1232168-71-6

3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide

Cat. No.: B1438178
CAS No.: 1232168-71-6
M. Wt: 371.22 g/mol
InChI Key: DYESIZCEQKIURF-UHFFFAOYSA-M
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Description

3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide is a useful research compound. Its molecular formula is C14H18IN3O and its molecular weight is 371.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction. Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular metabolism and function, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and proteins involved in detoxification processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular homeostasis. Additionally, the compound can influence the activity of cofactors required for enzymatic reactions, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production. The precise localization of the compound is essential for its role in modulating cellular processes .

Biological Activity

3-Methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide, identified by its CAS number 1232168-71-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H18IN3OC_{14}H_{18}IN_3O, with a molecular weight of 395.22 g/mol. It features a complex imidazolium structure that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including carbamoylation and methylation processes. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Activity

Research indicates that imidazolium derivatives exhibit notable antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Several studies have investigated the anticancer potential of imidazolium derivatives. For instance, derivatives have shown cytotoxic effects in various cancer cell lines, including breast and liver cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was noted, making it a candidate for further exploration in cancer therapy .

Anti-inflammatory Effects

Imidazolium salts are also recognized for their anti-inflammatory properties. The compound's structure may facilitate interaction with inflammatory pathways, potentially leading to reduced cytokine production and inflammation in vivo. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Study Findings Reference
Cytotoxicity AssayShowed significant reduction in cell viability in MCF-7 breast cancer cells treated with imidazolium derivatives.
Antimicrobial TestingDemonstrated effective inhibition against E. coli and S. aureus strains.
In Vivo Inflammation ModelReduced levels of TNF-alpha and IL-6 in treated mice compared to controls.

The biological activity of this compound is thought to be mediated through:

  • Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Cytokine Modulation : Altering the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N,3-dimethyl-N-[(4-methylphenyl)methyl]imidazol-3-ium-1-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3O.HI/c1-12-4-6-13(7-5-12)10-16(3)14(18)17-9-8-15(2)11-17;/h4-9,11H,10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESIZCEQKIURF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)N2C=C[N+](=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
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3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
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3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
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3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
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3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
Reactant of Route 6
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.